REACTION_CXSMILES
|
[CH3:1][S:2][CH:3]([C:5]1[CH:6]=[N:7][C:8]([C:14]([F:17])([F:16])[F:15])=[C:9]([CH:13]=1)C(O)=O)[CH3:4]>[Cu].C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[CH3:1][S:2][CH:3]([C:5]1[CH:13]=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[N:7][CH:6]=1)[CH3:4] |f:2.3|
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Name
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5-(1-methylthioethyl)-2-trifluoromethylnicotinic acid
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Quantity
|
0.35 g
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Type
|
reactant
|
Smiles
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CSC(C)C=1C=NC(=C(C(=O)O)C1)C(F)(F)F
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Name
|
copper
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Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
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[Cu]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Control Type
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UNSPECIFIED
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Setpoint
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240 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a dry 50 mL round bottom flask equipped with magnetic stirrer, nitrogen inlet
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Type
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TEMPERATURE
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Details
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thermometer, and reflux condenser
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Type
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TEMPERATURE
|
Details
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cooled to room temperature
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with 3 aliquots of 50 mL of ethyl acetate
|
Type
|
WASH
|
Details
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washed with 50 mL of water and 50 mL of saturated aqueous sodium chloride solution
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Type
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EXTRACTION
|
Details
|
The organic extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel with a gradient of 100% hexane to 50% ethyl acetate, 50% hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(C)C=1C=CC(=NC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |